molecular formula C17H16N2O6 B554438 Z-Ala-ONp CAS No. 1168-87-2

Z-Ala-ONp

Cat. No. B554438
CAS RN: 1168-87-2
M. Wt: 344,31 g/mole
InChI Key: SXWWICLSRXPNNW-LBPRGKRZSA-N
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Description

Z-Ala-ONp, also known as 4-nitrophenyl 2-{[(benzyloxy)(hydroxy)methylidene]amino}propanoate, belongs to the class of organic compounds known as alpha amino acid esters . These are ester derivatives of alpha amino acids .


Synthesis Analysis

Based on the available information, the synthesis of Z-Ala-ONp is not explicitly detailed in the literature. .


Molecular Structure Analysis

Z-Ala-ONp has a molecular formula of C17H16N2O6 . Its molecular weight is 344.32 .

Scientific Research Applications

Zymogen Catalysis Research Z-Ala-ONp and related compounds have been used as substrates in the study of zymogens like trypsinogen and chymotrypsinogen. These zymogens can hydrolyze p-nitrophenyl esters of several peptides, and Z-Ala-ONp analogs have been particularly useful in understanding the catalytic activity and structural integrity of these precursors to active enzymes. This research has illuminated aspects of the catalytic site and secondary binding sites in zymogens, contributing to our understanding of enzyme activation and function (Lonsdale-Eccles et al., 1978).

Synthesis of Bitter-Taste Dipeptide Z-Ala-ONp has been involved in the clean synthesis of the bitter-taste dipeptide Ala-Phe, a potential substitute for caffeine as a food additive. This synthesis route demonstrates the potential of Z-Ala-ONp in the food industry for creating high-solubility and low-toxicity compounds. The study showcases an inspiring combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, highlighting the versatility of Z-Ala-ONp in chemical synthesis (Ungaro et al., 2015).

Protein Structure Prediction In the realm of protein structure prediction and refinement, parameters associated with Z-Ala-ONp analogs have been used in NMR chemical shifts and quantum chemistry to derive structural information about proteins. This methodology allows for the refinement and prediction of protein structure, offering a unique perspective on the study of proteins in both solution and solid-state systems (Le et al., 1995).

Photodynamic Therapy Z-Ala-ONp derivatives have been explored in the context of photodynamic therapy (PDT). For instance, ALA-Zn(II) coordination polymers, which have a relationship with Z-Ala-ONp in their structure, have been studied for their use in targeted photodynamic therapy of bladder cancer. These studies demonstrate the potential of Z-Ala-ONp derivatives in medical applications, particularly in the development of treatments for various types of cancer (Tan et al., 2015).

Biological Sensing and Logic Gates Organic nanoparticles (ONPs) derived from Z-Ala-ONp have been utilized in the detection of specific ions like Zn²⁺ and Al³⁺ in aqueous mediums. These ONPs act as chemo-sensors, showcasing the potential of Z-Ala-ONp in environmental and biological sensing applications. Furthermore, these systems demonstrate the ability to function as novel logic gates, indicating the versatility of Z-Ala-ONp in the development of advanced sensing technologies (Huerta-Aguilar et al., 2015).

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWWICLSRXPNNW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-ONp

CAS RN

1168-87-2
Record name N-[(Phenylmethoxy)carbonyl]-L-alanine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenyl N-[(phenylmethoxy)carbonyl]-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
A Sziegoleit - Biochemical Journal, 1984 - portlandpress.com
… apparent preferential selectivity for the carbonyl bond of alanine deduced from the present study is supported by the catalytic rate of esterolysis of the chromogenic substrate Z-Ala-ONp. …
Number of citations: 71 portlandpress.com
I Bertini, G Lanini, C Luchinat - Journal of the American Chemical …, 1983 - ACS Publications
By measurement of the NMR 7) values of the 4 H proton of the coordinated histidine-119 of cobalt (II)-substituted human carbonic anhydrase B and bovine carbonic anhydrase B as a …
Number of citations: 39 pubs.acs.org
A Koj, J Chudzik, A Dubin - Biochemical Journal, 1976 - portlandpress.com
… Itwas found that 2mM-diisopropyl phosphorofluoridate completely blocked both caseinolytic and esterolytic (Z-Ala-ONp) activity of purified proteinases 2A and 2B, and of the whole-…
Number of citations: 19 portlandpress.com
A Koj, E Regoeczi - … Journal of Peptide and Protein Research, 1981 - Wiley Online Library
… Repeating the experiments using different enzyme/inhibitor ratios and other substrates, such as TAME for trypsin and Bz-Tyr-NA or Z-Ala-ONp for chymotrypsin, gave results which were …
Number of citations: 8 onlinelibrary.wiley.com
A Koj, A Dubin, A Kurdowska - Biomedica Biochimica Acta, 1983 - europepmc.org
… Leucocyte proteinases also needed certain molar excess of the inhibitor but the reaction was complicated by instability of the complexes, especially with Z-Ala-ONp as substrate. We …
Number of citations: 4 europepmc.org
CM Maison, CL Villiers, MG Colomb - Journal of immunology …, 1991 - journals.aai.org
… The elution profile is shown in Figure 3, as is proteolysis of C3 and peptidolytic cleavage of Suc-Ala-Ala-Phe-pNa and of ZAla-oNp. The majority of proteins were eluted at low ionic …
Number of citations: 71 journals.aai.org
K Zehra, R Pal, Anuradha, SY Rizvi, W Haq, B Kundu… - Experientia, 1995 - Springer
… with Z-Ala-ONp 12 gave the tripeptide Boc-Lys(Z-AlaD-Glu-NH2)-NH~(III) which after acidolytic cleavage of the Boc group and subsequent reaction with Boc-Gly-ONp 3 and Boc-Ala-…
Number of citations: 10 link.springer.com
G Lucente, F Pinnen, G Zanotti - Tetrahedron Letters, 1978 - Elsevier
") A11 new compounds gave correct elemental analyses and spectral data consistent with the assigned structures. PLC on silica gel was used to isolate the products when necessary. …
Number of citations: 8 www.sciencedirect.com
RL Stein - Archives of biochemistry and biophysics, 1985 - Elsevier
… Z-Gly-ONP, Z-Ala-ONP, Z-Val-ONP, Z-Leu-ONP, Z-Phe-ONP, Z-Tyr-ONP and Suc-Ala-Ala-Pro-PhepNA were obtained from Sigma … k, values reveal a preference for Z-Ala-ONP; …
Number of citations: 39 www.sciencedirect.com
R Katakai, M Oya, F Toda, K Uno, Y Iwakura - Macromolecules, 1973 - ACS Publications
A novel method for preparing N-protected peptide A-hydroxysuccinimide ester as a monomer of se-quential polypeptides has been developed. The method involves the synthesis of …
Number of citations: 15 pubs.acs.org

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